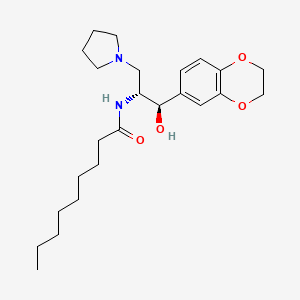

Genz-123346 free base

Description

Properties

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXWOFCUJJYEO-HYBUGGRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491833-30-8 | |

| Record name | GENZ-123346 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-123346 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Genz-123346 Free Base: A Technical Whitepaper on its Mechanism of Action as a Glucosylceramide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genz-123346, also known as eliglustat (B216), is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the first committed step in this pathway—the conversion of ceramide to glucosylceramide (GlcCer)—Genz-123346 effectively reduces the accumulation of downstream glycosphingolipids. This substrate reduction therapy approach has demonstrated significant therapeutic potential in various disease models, most notably in Gaucher disease, where the accumulation of glucosylceramide is a primary pathological driver. This technical guide provides an in-depth overview of the mechanism of action of Genz-123346, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

Genz-123346 is a synthetic, orally bioavailable small molecule that acts as a competitive inhibitor of glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids, including gangliosides and globosides.

The primary therapeutic action of Genz-123346 stems from its ability to decrease the rate of synthesis of glucosylceramide. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the pathological accumulation of glucosylceramide within lysosomes. By reducing the influx of this substrate, Genz-123346 helps to restore the metabolic balance, thereby alleviating the cellular and clinical manifestations of the disease.[1][2][3]

Biochemical studies have demonstrated the high potency and selectivity of Genz-123346 for glucosylceramide synthase. It exhibits an IC50 value of approximately 14 nM for the inhibition of GM1, a downstream ganglioside.[4] Importantly, Genz-123346 does not significantly inhibit the activity of other related enzymes, such as glucocerebrosidase, ensuring that it does not interfere with the residual enzyme activity present in patients.[5][6]

Pharmacokinetics and Pharmacodynamics

Genz-123346 is designed for oral administration. Its bioavailability is influenced by the patient's cytochrome P450 2D6 (CYP2D6) metabolizer status, which necessitates genotyping for dose optimization.[1][2] In extensive CYP2D6 metabolizers, the oral bioavailability is low (less than 5%) due to significant first-pass metabolism.[7] The terminal elimination half-life is approximately 6.5 hours in extensive metabolizers and 9 hours in poor metabolizers.[8] Food does not have a clinically significant effect on its absorption.[9]

The pharmacodynamic effects of Genz-123346 are characterized by a dose-dependent reduction in glucosylceramide and its downstream metabolites. This has been consistently observed in both preclinical animal models and clinical trials in patients with Gaucher disease.

Quantitative Efficacy Data

The efficacy of Genz-123346 has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (PKD)

| Parameter | Vehicle Control | Genz-123346 (0.1% in feed) | Genz-123346 (0.2% in feed) |

| Kidney/Body Weight Ratio | Increased | Dose-dependent reduction | Significant reduction |

| Cystic Volume | Increased | Dose-dependent reduction | Significant reduction |

| Blood Urea Nitrogen (BUN) | Elevated | Dose-dependent reduction | Significant reduction |

| Renal Glucosylceramide Levels | Elevated | Reduced | Significantly Reduced |

| Renal GM3 Levels | Elevated | Reduced | Significantly Reduced |

Data from studies in jck mouse models of nephronophthisis.[6][10]

Table 2: Clinical Efficacy of Eliglustat (Genz-123346) in Treatment-Naïve Adults with Gaucher Disease Type 1 (ENGAGE Trial, 4.5 Years)

| Parameter | Baseline (Mean) | 4.5 Years of Treatment (Mean) | Percent Change |

| Spleen Volume (multiples of normal) | 17.1 | 5.8 | -66% |

| Liver Volume (multiples of normal) | 1.5 | 1.1 | -23% |

| Hemoglobin (g/dL) | 11.9 | 13.4 | +1.4 g/dL |

| Platelet Count (x 10⁹/L) | 67.6 | 122.6 | +87% |

| Chitotriosidase (nmol/h/mL) | 13,394 (median) | 2,312 (median) | -82% |

| Glucosylceramide (µg/mL) | 11.5 (median) | 2.4 (median) | -79% |

| Glucosylsphingosine (ng/mL) | 518.5 (median) | 72.1 (median) | -84% |

Data from the Phase 3 ENGAGE trial.[4][5]

Downstream Signaling Pathways

The inhibition of glucosylceramide synthase by Genz-123346 has been shown to impact downstream signaling pathways, notably the Akt-mTOR pathway, which is often dysregulated in diseases like polycystic kidney disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Sanofi : ENGAGE Randomized Clinical Trial Evaluating [globenewswire.com]

- 7. drugs.com [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Safety, tolerability, and pharmacokinetics of eliglustat tartrate (Genz-112638) after single doses, multiple doses, and food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2minutemedicine.com [2minutemedicine.com]

Genz-123346 free base glucosylceramide synthase inhibition

Genz-123346 Free Base: A Deep Dive into Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Genz-123346 is a potent and orally bioavailable inhibitor of glucosylceramide synthase (GCS), the key enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 has emerged as a significant tool for studying the roles of glycosphingolipids in various cellular processes and as a potential therapeutic agent in diseases characterized by aberrant glycosphingolipid metabolism. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Genz-123346, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action

The primary mechanism of action of Genz-123346 is the direct inhibition of glucosylceramide synthase. This enzymatic blockade leads to a reduction in the cellular levels of GlcCer and downstream glycosphingolipids, such as gangliosides. The resulting alteration in the cellular lipid landscape has profound effects on multiple signaling pathways that govern cell growth, proliferation, and survival.

Downstream Signaling Pathways

The inhibition of GCS by Genz-123346 directly and indirectly influences several critical intracellular signaling cascades. The most well-documented of these are the Akt-mTOR and cell cycle pathways. Chronic administration has also been shown to impact the MEK-ERK signaling cascade and the apoptotic machinery.

Akt-mTOR Signaling Pathway

Genz-123346 has been demonstrated to directly attenuate the Akt-mTOR signaling pathway. This is a crucial pathway involved in regulating cell growth, proliferation, and survival. The inhibition of GCS by Genz-123346 leads to a reduction in the phosphorylation of key components of this pathway.

Quantitative Data Summary: Akt-mTOR Pathway

| Target Protein | Effect of Genz-123346 | Cell/Tissue Type | Quantitative Change | Reference |

| Phospho-Akt (Ser473) | Reduced Phosphorylation | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |

| Phospho-S6 Ribosomal Protein | Reduced Phosphorylation | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |

Experimental Protocol: Western Blot Analysis of Akt-mTOR Pathway Proteins

This protocol is a generalized procedure based on standard Western blotting techniques and the information available in the cited literature.

-

Tissue Lysate Preparation:

-

Excise kidney tissues from control and Genz-123346-treated mice.

-

Homogenize the tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysates.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Cell Cycle Regulation

Treatment with Genz-123346 has been shown to induce a G1/S phase cell cycle arrest. This is evidenced by a reduction in the levels of key proteins that drive the transition from the G1 to the S phase of the cell cycle.

Quantitative Data Summary: Cell Cycle Regulation

| Target Protein | Effect of Genz-123346 | Cell/Tissue Type | Quantitative Change | Reference |

| Cyclin D1 | Reduced Expression | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |

| Phospho-Rb (Retinoblastoma protein) | Reduced Phosphorylation | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |

| PCNA (Proliferating Cell Nuclear Antigen) | Reduced Expression | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure for cell cycle analysis using propidium (B1200493) iodide (PI) staining.

-

Cell Preparation:

-

Harvest cells from control and Genz-123346-treated cultures.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.

-

Deconvolute the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

MEK-ERK Signaling and Apoptosis

While the direct effects of Genz-123346 are on the Akt-mTOR and cell cycle pathways, long-term administration has been shown to indirectly inhibit the MEK-ERK signaling pathway and apoptosis. This suggests that the sustained alteration of glycosphingolipid metabolism by Genz-123346 can have broader consequences on cellular signaling networks.

Experimental Protocol: Apoptosis Detection by TUNEL Assay

This is a generalized protocol for detecting DNA fragmentation associated with late-stage apoptosis.

-

Tissue/Cell Preparation:

-

Fix paraffin-embedded tissue sections or cultured cells with 4% paraformaldehyde.

-

Permeabilize the samples using a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

-

TUNEL Reaction:

-

Incubate the samples with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) in a humidified chamber at 37°C for 1 hour.

-

-

Detection:

-

For fluorescent detection, wash the samples and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

-

-

Quantification:

-

Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view.

-

Express the apoptotic index as the percentage of TUNEL-positive cells.

-

Conclusion

Genz-123346 free base is a powerful research tool that modulates fundamental cellular processes by inhibiting glucosylceramide synthase. Its primary downstream effects include the attenuation of the Akt-mTOR signaling pathway and the induction of a G1/S cell cycle arrest. Furthermore, prolonged exposure to Genz-123346 can indirectly lead to the inhibition of MEK-ERK signaling and apoptosis. This in-depth guide provides researchers and drug development professionals with a foundational understanding of the molecular consequences of GCS inhibition by Genz-123346, supported by available data and established experimental methodologies. Further quantitative studies will be crucial to fully elucidate the dose-dependent effects and the intricate interplay between these signaling pathways in various pathological contexts.

Genz-123346 Free Base: A Comprehensive Technical Overview of its Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genz-123346 is a potent and specific, orally bioavailable inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] This enzyme is pivotal in the biosynthesis of most glycosphingolipids (GSLs), a class of lipids implicated in a wide array of cellular processes ranging from signal transduction to cell-cell recognition. By blocking the first committed step in GSL synthesis—the conversion of ceramide to glucosylceramide (GlcCer)—Genz-123346 effectively reduces the cellular levels of GlcCer and its downstream derivatives, such as ganglioside GM3.[3] This inhibitory action has demonstrated therapeutic potential in preclinical models of polycystic kidney disease and certain cancers, primarily through the modulation of key signaling pathways that govern cell growth, proliferation, and survival.[3][4]

Core Cellular Target: Glucosylceramide Synthase (GCS)

The primary cellular target of Genz-123346 is Glucosylceramide Synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase (UGCG).[4] GCS is a rate-limiting enzyme in the glycosphingolipid biosynthesis pathway.[4] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][3] This is the initial and crucial step for the synthesis of a vast array of complex glycosphingolipids.

Genz-123346 is characterized as a cell-permeable fatty acid amide derivative that acts as a highly potent and specific inhibitor of GCS.[2] Its specificity is highlighted by the fact that it does not significantly affect the activities of other related enzymes such as 1-O-acylceramide synthase, α-glucosidase, and glucocerebrosidase.[2]

Quantitative Data Summary

The inhibitory potency of Genz-123346 has been quantified in various studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell/System | Description | Reference |

| IC50 | 14 nM | Not specified | Inhibition of ganglioside GM1 synthesis, a downstream product of GCS activity. | [1][2] |

Mechanism of Action and Downstream Effects

The inhibition of GCS by Genz-123346 sets off a cascade of downstream cellular effects, primarily through the modulation of key signaling pathways.

Glycosphingolipid Depletion:

The most direct consequence of GCS inhibition is the dose-dependent reduction of glucosylceramide and its downstream derivatives, including the ganglioside GM3.[3][5] This alteration in the cellular lipid profile is a key contributor to the compound's therapeutic effects.

Inhibition of the Akt-mTOR Signaling Pathway:

Genz-123346 has been shown to directly impact the Akt-mTOR signaling pathway.[3] Treatment with Genz-123346 leads to a reduction in the phosphorylation of Akt and the ribosomal protein S6, a downstream effector of mTOR.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer and polycystic kidney disease.

Cell Cycle Arrest:

Experimental evidence suggests that Genz-123346 can induce cell cycle arrest, specifically at the G1/S transition.[3][6] This is evidenced by reduced expression of cyclin D and decreased phosphorylation of the retinoblastoma protein (Rb).[3] The reduction in proliferating cell nuclear antigen (PCNA) levels further corroborates the inhibitory effect of Genz-123346 on cell proliferation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the activity of Genz-123346.

In Vitro Glucosylceramide Synthase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Genz-123346 against GCS.

-

Methodology: While the specific assay conditions for the 14 nM IC50 value are not detailed in the provided search results, a general protocol would involve incubating a source of GCS enzyme (e.g., cell lysates or purified enzyme) with its substrates, ceramide and radiolabeled UDP-glucose, in the presence of varying concentrations of Genz-123346. The reaction product, radiolabeled glucosylceramide, is then separated from the unreacted substrates using techniques like thin-layer chromatography (TLC). The amount of radioactivity incorporated into the product is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Glycosphingolipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To measure the levels of GlcCer and GM3 in cells or tissues following treatment with Genz-123346.

-

Methodology:

-

Lipid Extraction: Cells or homogenized tissues are subjected to lipid extraction using a solvent system such as chloroform:methanol.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically on a C18 reverse-phase column.

-

Mass Spectrometric Detection: The separated lipids are introduced into a mass spectrometer for detection and quantification. Specific precursor and product ion transitions are monitored for GlcCer and GM3 to ensure accurate measurement.

-

Data Analysis: The peak areas of the target lipids are normalized to an internal standard and the total protein or lipid phosphate (B84403) content to determine their relative abundance.

-

Western Blot Analysis of Signaling Proteins:

-

Objective: To assess the effect of Genz-123346 on the phosphorylation status of proteins in the Akt-mTOR and cell cycle pathways.

-

Methodology:

-

Cell Lysis: Cells treated with Genz-123346 are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6, cyclin D, phospho-Rb).

-

Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal upon addition of a substrate. The signal is captured using an imaging system.

-

Densitometry: The band intensities are quantified to determine the relative levels of protein phosphorylation.

-

Visualizations

Signaling Pathway of Genz-123346 Action

Caption: Genz-123346 inhibits GCS, leading to reduced Akt/mTOR signaling.

Experimental Workflow for Assessing Genz-123346 Efficacy

Caption: Workflow for evaluating the cellular effects of Genz-123346.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucosylceramide Synthase Inhibitor, Genz-123346 [sigmaaldrich.com]

- 3. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glucosylceramide Synthase Inhibition by Genz-123346 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Genz-123346 free base, a potent and selective inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a class of lipids implicated in a variety of cellular processes and pathologies, including cancer, metabolic disorders, and polycystic kidney disease. This document details the mechanism of action of Genz-123346, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes its effects on critical signaling pathways.

Introduction

Glycosphingolipids are integral components of cell membranes that play crucial roles in cell signaling, recognition, and adhesion. The initial and rate-limiting step in the biosynthesis of most GSLs is the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80). Dysregulation of GCS activity and the subsequent alteration in GSL profiles have been linked to various diseases.

Genz-123346 is an orally bioavailable small molecule inhibitor of GCS.[1][2] It competitively inhibits the binding of ceramide to GCS, thereby blocking the formation of glucosylceramide (GlcCer) and downstream GSLs.[1] This guide explores the multifaceted role of GCS inhibition by Genz-123346, with a focus on its therapeutic potential and the experimental methodologies used to elucidate its function.

Mechanism of Action

Genz-123346 exerts its biological effects primarily through the inhibition of GCS. This leads to a reduction in the cellular pool of GlcCer, the precursor for a vast array of complex GSLs, including gangliosides and globo-series GSLs. The depletion of these downstream GSLs has been shown to impact several critical cellular signaling pathways, most notably the Akt-mTOR pathway, and to induce cell cycle arrest.[3][4]

Inhibition of Glycosphingolipid Biosynthesis

The primary biochemical effect of Genz-123346 is the blockade of GlcCer synthesis. This has been demonstrated across various cell types and in vivo models.

Modulation of the Akt-mTOR Signaling Pathway

A significant consequence of GCS inhibition by Genz-123346 is the downregulation of the Akt-mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival. The precise mechanism by which GSL depletion affects this pathway is an area of active investigation, but it is known to involve reduced phosphorylation of key signaling intermediates like Akt and the ribosomal protein S6.[3]

Quantitative Data

The efficacy of Genz-123346 has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: In Vitro Activity of Genz-123346

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (GM1 Inhibition) | 14 nM | --- | [2][5] |

| Cell Cycle Arrest (Lovo cells) | G0/G1 phase arrest | Lovo colon cancer cells | [4] |

| Cell Cycle Arrest (HCT116 cells) | G0/G1 phase arrest (at ≥5 µM) | HCT116 colon cancer cells | [4] |

Table 2: In Vivo Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (jck mice)

| Treatment Group | Renal GlcCer Reduction | Renal GM3 Reduction | Kidney/Body Weight Ratio | Cystic Volume | BUN | Reference |

| 0.1% Genz-123346 in feed | Dose-dependent | Dose-dependent | Reduced | Reduced | Reduced | [3][6] |

| 0.2% Genz-123346 in feed | Dose-dependent | Dose-dependent | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3][6] |

Table 3: In Vivo Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (pcy mice)

| Treatment Group | Renal GlcCer Reduction | Renal GM3 Reduction | Kidney/Body Weight Ratio | Cystic Volume | Fibrosis | Reference |

| 0.2% Genz-123346 in feed | Reduced | Reduced | Reduced | Reduced | Reduced | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Genz-123346.

In Vivo Administration of Genz-123346 in Mouse Models

This protocol describes the oral administration of Genz-123346 to mouse models of polycystic kidney disease.[3][6]

Materials:

-

This compound

-

Powdered mouse chow

-

Appropriate mouse models (e.g., jck, pcy, or Pkd1 conditional knockout mice)

-

Metabolic cages for monitoring food intake (optional)

Procedure:

-

Diet Preparation:

-

Calculate the required amount of Genz-123346 to achieve the desired concentration in the feed (e.g., 0.1% or 0.2% w/w).

-

Thoroughly mix the calculated amount of Genz-123346 with the powdered mouse chow until a homogenous mixture is achieved.

-

Prepare a control diet of powdered chow without the compound.

-

-

Animal Dosing:

-

House the mice in accordance with institutional guidelines.

-

Provide the Genz-123346-containing diet or the control diet ad libitum for the duration of the study (e.g., 4 to 9 weeks of age for jck mice).[3]

-

Ensure free access to water.

-

-

Monitoring:

-

Monitor the body weight and food intake of the animals regularly.

-

At the end of the treatment period, euthanize the animals and collect tissues for further analysis.

-

Analysis of Glycosphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and relative quantification of GSLs from tissues.[7][8]

Materials:

-

Tissue sample (e.g., kidney)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Internal standards for GSLs

-

LC-MS system with a C18 or C30 reversed-phase column

Procedure:

-

Lipid Extraction:

-

Homogenize the tissue sample in a mixture of chloroform:methanol (e.g., 2:1 v/v).

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample into the LC-MS system.

-

Separate the GSLs using a gradient elution program with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Detect the GSLs using the mass spectrometer in either positive or negative ion mode, depending on the specific GSLs of interest.

-

Quantify the relative abundance of each GSL species by integrating the peak area and normalizing to an internal standard and tissue weight.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with Genz-123346.[4][9]

Materials:

-

Cultured cells (e.g., Lovo or HCT116)

-

Genz-123346

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of Genz-123346 or vehicle control for the desired duration.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a valuable research tool for investigating the role of GCS and glycosphingolipids in health and disease. Its potent and selective inhibitory activity allows for the targeted depletion of GlcCer and downstream GSLs, enabling the elucidation of their functions in cellular processes such as signal transduction and cell cycle regulation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic applications of GCS inhibition with compounds like Genz-123346 is warranted, particularly in the context of polycystic kidney disease, cancer, and metabolic disorders.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. | BioWorld [bioworld.com]

- 6. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative content analysis of glycosphingolipids by liquid chromatography-mass spectrometry with multiple reaction monitoring - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vet.cornell.edu [vet.cornell.edu]

Genz-123346 Free Base: A Glycosphingolipid-Targeted Approach in Preclinical Polycystic Kidney Disease Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy and mechanism of action of Genz-123346, a glucosylceramide (GlcCer) synthase inhibitor, in various mouse models of polycystic kidney disease (PKD). The data presented herein is primarily derived from a pivotal study by Natoli et al. (2010) published in Nature Medicine, which established the foundational evidence for targeting glycosphingolipid metabolism as a therapeutic strategy for PKD.

Introduction to Genz-123346 and its Rationale in PKD

Polycystic kidney disease is a group of genetic disorders characterized by the progressive development of renal cysts, leading to kidney enlargement and functional decline.[1][2] A key pathological feature of PKD is the aberrant proliferation and apoptosis of cystic epithelial cells, driven by dysregulated signaling pathways.[1][2] Research has revealed that glycosphingolipids, a class of lipids involved in various cellular processes, are found at elevated levels in both human PKD tissues and mouse models of the disease.[1][3]

Genz-123346 is a specific inhibitor of GlcCer synthase, the enzyme responsible for the initial step in the synthesis of most glycosphingolipids.[1][3] By blocking this enzyme, Genz-123346 reduces the accumulation of GlcCer and downstream products like the ganglioside GM3.[1][3][4] The therapeutic rationale for using Genz-123346 in PKD is based on the hypothesis that reducing the levels of these signaling-active lipids will normalize the cellular pathways driving cyst growth.[1]

Mechanism of Action

Genz-123346 exerts its anti-cystic effects by modulating key signaling pathways that are known to be dysregulated in polycystic kidney disease.[1][3] The primary mechanisms of action identified are the inhibition of the Akt-mTOR pathway and the induction of cell cycle arrest.[1][3][4]

-

Inhibition of the Akt-mTOR Pathway: Genz-123346 treatment leads to a reduction in the phosphorylation of Akt and the downstream effector, ribosomal protein S6 (S6).[1] The Akt-mTOR pathway is a central regulator of cell growth and proliferation and its overactivation is a known driver of cystogenesis in PKD.[1]

-

Cell Cycle Arrest: The compound was shown to decrease the expression of cyclin D and reduce the phosphorylation of the retinoblastoma protein (Rb).[1] This suggests an arrest of the cell cycle at the G1/S transition, which is consistent with the observed reduction in cell proliferation, as indicated by lower levels of proliferating cell nuclear antigen (PCNA).[1]

-

Indirect Effects: While not a direct target, chronic administration of Genz-123346 was also observed to indirectly inhibit apoptosis and the MEK-ERK signaling pathway in the kidneys of treated mice.[1]

Below is a diagram illustrating the proposed mechanism of action of Genz-123346 in the context of PKD.

Efficacy in Preclinical PKD Models

Genz-123346 has demonstrated significant efficacy in reducing cyst burden and preserving kidney function in three distinct mouse models of polycystic kidney disease.[1][4] These models represent different genetic causes of PKD, suggesting a broad applicability of this therapeutic approach. The models studied include the jck and pcy mice, which are orthologous to human nephronophthisis, and a Pkd1 conditional knockout mouse model, which represents human autosomal dominant polycystic kidney disease (ADPKD).[1][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from the preclinical studies of Genz-123346.

Table 1: Efficacy of Genz-123346 in jck Mouse Model

| Parameter | Vehicle Control | 0.1% Genz-123346 | 0.2% Genz-123346 |

| Kidney/Body Weight Ratio | ~8% | ~6% | ~4% |

| Cystic Volume (%) | ~40% | ~25% | ~15% |

| BUN (mg/dL) | ~100 | ~60 | ~40 |

| *P < 0.05 compared to vehicle controls. Data are approximated from graphical representations in Natoli et al., 2010.[1] |

Table 2: Efficacy of Genz-123346 in pcy Mouse Model

| Parameter | Vehicle Control | 0.2% Genz-123346 |

| Kidney/Body Weight Ratio | ~4.5% | ~3% |

| Cystic Volume (%) | ~25% | ~10% |

| Fibrosis (%) | ~12% | ~5% |

| P < 0.05 compared to vehicle controls. Data are approximated from graphical representations in Natoli et al., 2010.[1][5] |

Table 3: Efficacy of Genz-123346 in Pkd1 Conditional Knockout Mouse Model

| Parameter | Vehicle Control | 0.2% Genz-123346 |

| Kidney/Body Weight Ratio | ~14% | ~8% |

| Cystic Volume (%) | ~60% | ~30% |

| BUN (mg/dL) | ~120 | ~50 |

| P < 0.05 compared to vehicle controls. Data are approximated from graphical representations in Natoli et al., 2010.[1] |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of Genz-123346 in the various PKD mouse models.

Animal Models and Treatment Administration

-

jck and pcy Mice: These mice, which are models for nephronophthisis, were administered Genz-123346 mixed into their feed at concentrations of 0.1% or 0.2%.[1] In the jck model, treatment was initiated at 26 days of age and continued until 64 days of age.[1] In the pcy model, treatment was given from 4 to 15 weeks of age.[1][5]

-

Pkd1 Conditional Knockout Mice: This model, representing ADPKD, involved a tamoxifen-inducible Cre-lox system to inactivate the Pkd1 gene.[5] Treatment with 0.2% Genz-123346 in the feed was administered from day 7 to day 33 of life.[1][5]

The workflow for a typical preclinical efficacy study is outlined in the diagram below.

Endpoint Analyses

-

Histological Analysis: Kidneys were fixed, sectioned, and stained (e.g., with Mallory's trichrome for fibrosis) to assess morphology.[1][5] Cystic volume was quantified as the percentage of the kidney occupied by cysts.[1]

-

Biochemical Analysis: Blood urea (B33335) nitrogen (BUN) was measured as an indicator of kidney function.[1] Kidney tissue levels of GlcCer and GM3 were quantified using methods such as liquid chromatography-mass spectrometry to confirm the drug's effect on its target.[1][3]

-

Molecular Analysis: Western blotting of whole kidney lysates was performed to assess the levels and phosphorylation status of key proteins in the Akt-mTOR and cell cycle pathways.[1] Antibodies against phosphorylated Akt, phosphorylated S6, cyclin D, phosphorylated Rb, and PCNA were utilized.[1]

Summary and Future Directions

The preclinical data for Genz-123346 provides a strong proof-of-concept for the therapeutic potential of inhibiting GlcCer synthase in the treatment of polycystic kidney disease.[1][3][4] The compound effectively reduces cyst growth and preserves kidney function across multiple, genetically distinct mouse models of PKD.[1][4] Its mechanism of action, involving the dual inhibition of the pro-proliferative Akt-mTOR and cell cycle pathways, is well-supported by molecular evidence.[1][3]

These findings highlight the importance of glycosphingolipid metabolism in the pathogenesis of PKD and validate this pathway as a promising target for future drug development. Further research, including long-term safety and efficacy studies, as well as clinical trials, are necessary to translate these preclinical findings into a viable therapy for patients with polycystic kidney disease. It is important to note that a subsequent clinical trial with a GlcCer synthase inhibitor, venglustat, in ADPKD was discontinued (B1498344) as it did not meet its primary endpoint of reducing total kidney volume growth rate.[5] This underscores the challenges of translating preclinical findings to clinical success and highlights the need for continued research to understand the complexities of PKD pathogenesis and identify effective therapeutic strategies.

References

- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

Genz-123346 free base and insulin sensitivity studies

An In-Depth Technical Guide on Genz-123346 Free Base and Insulin (B600854) Sensitivity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a primary pathological feature of type 2 diabetes, characterized by a diminished response of insulin-sensitive tissues to the hormone.[1] A growing body of evidence has implicated specific lipid metabolites, namely glycosphingolipids (GSLs), in the pathogenesis of insulin resistance.[2][3] These molecules can modulate insulin receptor activity, and elevated levels of certain gangliosides, such as GM3, are associated with the development of insulin resistance.[2][4]

Genz-123346 is a potent and specific, cell-permeable inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[5][6] By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 effectively reduces the production of downstream GSLs.[5] This guide provides a comprehensive technical overview of the studies investigating the effects of Genz-123346 on insulin sensitivity, summarizing key data, experimental protocols, and the underlying molecular mechanisms.

Core Mechanism of Action

Genz-123346 is a fatty acid amide derivative that acts as a highly specific inhibitor of glucosylceramide synthase with an IC50 of 14 nM for ganglioside GM1 inhibition. It does not significantly affect other related enzymes like 1-O-acyl-ceramide synthase, α-glucosidase, or glucocerebrosidase.[5] The primary mechanism by which Genz-123346 improves insulin sensitivity is by reducing the synthesis of GSLs, particularly the ganglioside GM3. Elevated levels of GM3 in skeletal muscle have been shown to impair insulin signaling.[5][7] By inhibiting GCS, Genz-123346 lowers tissue levels of GM3, which in turn leads to enhanced insulin signaling through the Insulin Receptor (IR), promoting downstream effects like Akt phosphorylation and ultimately improving glucose homeostasis.[4][7]

Preclinical Efficacy in Animal Models of Type 2 Diabetes

Genz-123346 has demonstrated significant efficacy in improving glycemic control and insulin sensitivity in multiple preclinical animal models of type 2 diabetes.

Zucker Diabetic Fatty (ZDF) Rats

In the ZDF rat, a genetic model of obesity and type 2 diabetes, oral administration of Genz-123346 for six weeks led to marked improvements in metabolic parameters. Treatment lowered nonfasting glucose and HbA1c levels, improved glucose tolerance, and preserved pancreatic β-cell function and insulin secretion.[4][5]

Table 1: Effects of Genz-123346 in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Placebo (Water) | Genz-123346 (75 mg/kg/day) | Outcome |

|---|---|---|---|

| Nonfasting Glucose | Increased over 6 weeks | Levels were significantly lowered | Improved glycemic control[4][7] |

| HbA1c (at 6 weeks) | Elevated | Normalized | Long-term glucose control[4][7] |

| Glucose Tolerance | Impaired | Significantly improved | Enhanced glucose disposal[4][7] |

| Nonfasting Insulin | Decreased over time | Preserved | Maintained β-cell function[4][7] |

| Akt Phosphorylation | Greatly reduced | Increased after insulin stimulation | Enhanced insulin signaling in muscle[5] |

Diet-Induced Obese (DIO) Mice

In mice rendered obese and insulin-resistant by a high-fat diet, treatment with Genz-123346 also resulted in significant metabolic benefits. The compound improved glucose tolerance and normalized HbA1c levels.[4] Analysis of muscle tissue from these mice showed that Genz-123346 treatment led to increased insulin signaling, evidenced by the phosphorylation state of the insulin receptor and its downstream effectors.[4]

Key Experimental Protocols

Animal Studies

-

Model: Male Zucker diabetic fatty (ZDF) rats or diet-induced obese mice.[4]

-

Treatment: Animals were administered Genz-123346 daily via oral gavage. A typical dose used in ZDF rats was 75 mg/kg.[7]

-

Duration: Studies were typically conducted over several weeks, for instance, a 6-week treatment period for ZDF rats, starting at 6 weeks of age.[7]

-

Monitoring: Body weight and non-fasting blood glucose were monitored regularly throughout the study.[7]

Glucose Tolerance Test (GTT)

-

Fasting: Animals were fasted overnight prior to the test.[7]

-

Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) was administered via intraperitoneal injection.[7]

-

Blood Sampling: Blood samples were collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-injection to measure blood glucose concentrations.

-

Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Insulin Signaling Analysis (Western Blot)

-

Tissue Collection: At the end of the study, tissues such as skeletal muscle and liver were collected. For stimulation, a bolus of insulin may be injected minutes before tissue harvesting.[5]

-

Lysate Preparation: Tissues were homogenized in lysis buffer to extract proteins.

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of insulin signaling proteins (e.g., IR, Akt).

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence were used for detection and quantification of protein bands. This allows for the assessment of the phosphorylation state, indicating the activation level of the signaling pathway.[5]

Conclusion

The glucosylceramide synthase inhibitor Genz-123346 has been shown to be a promising agent for improving insulin sensitivity and glycemic control in preclinical models of type 2 diabetes.[4][5] By targeting the biosynthesis of glycosphingolipids, Genz-123346 addresses a key mechanism implicated in the development of insulin resistance.[2] The compound effectively lowers glucose and HbA1c, improves glucose tolerance, and enhances insulin signaling in peripheral tissues like skeletal muscle.[4][5] These findings suggest that the inhibition of glycosphingolipid synthesis represents a novel and viable therapeutic strategy for the treatment of type 2 diabetes.[4] Further research and clinical evaluation are warranted to translate these preclinical successes into effective therapies for patients with insulin resistance.

References

- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Inhibiting Glycosphingolipid Synthesis Improves Glycemic Control and Insulin Sensitivity in Animal Models of Type 2 Diabetes - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Genz-123346 Free Base: A Technical Guide for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 offers a powerful tool to investigate the roles of glycosphingolipids in cancer biology. Dysregulated glycosphingolipid metabolism has been implicated in various aspects of tumorigenesis, including cell growth, proliferation, and drug resistance. This document provides a comprehensive technical overview of Genz-123346 for its application in cancer cell line research, detailing its mechanism of action, effects on signaling pathways, and relevant experimental protocols.

Mechanism of Action

Genz-123346 acts as a direct inhibitor of glucosylceramide synthase (UGCG).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, a critical step in the formation of glucosylceramide, which serves as the precursor for the synthesis of a vast array of complex glycosphingolipids (GSLs).[1][2] Inhibition of GCS leads to a reduction in the cellular levels of GlcCer and downstream GSLs. This disruption of GSL metabolism can, in turn, affect multiple cellular processes and signaling pathways that are crucial for cancer cell proliferation and survival.

Core Signaling Pathways Affected

The primary signaling pathway modulated by the inhibition of GCS with Genz-123346 is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][4] Inhibition of GCS has been shown to lead to reduced phosphorylation of Akt and the downstream mTOR effector, ribosomal protein S6.[5] This suggests that the anti-proliferative effects of Genz-123346 are, at least in part, mediated through the downregulation of this key oncogenic signaling cascade.

Additionally, the accumulation of the GCS substrate, ceramide, a known pro-apoptotic lipid, can also contribute to the anti-cancer effects of GCS inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemical Pathways Delivering Distinct Glycosphingolipid Patterns in MDA-MB-231 and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of Akt phosphorylation is a key to targeting cancer stem-like cells by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of AKT suppresses the initiation and progression of BRCA1-associated mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

Genz-123346 Free Base: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates dysregulated glycosphingolipid (GSL) metabolism in the pathogenesis of these disorders. Genz-123346, a potent and specific inhibitor of glucosylceramide synthase (GCS), has emerged as a promising pharmacological tool to investigate the role of GSLs in neurodegeneration and as a potential therapeutic agent. This technical guide provides a comprehensive overview of Genz-123346, its mechanism of action, and its application in preclinical models relevant to neurodegenerative diseases.

Mechanism of Action

Genz-123346 is a cell-permeable and orally bioavailable inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most GSLs. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 effectively reduces the levels of GlcCer and downstream GSLs, such as gangliosides.[1][2] This modulation of GSL metabolism has been shown to impact several cellular pathways implicated in neurodegeneration.

One of the key mechanisms affected by Genz-123346 is the autophagy-lysosomal pathway. Inhibition of GCS by Genz-123346 has been demonstrated to enhance autophagy flux in primary neurons.[3] This process is crucial for the clearance of aggregate-prone proteins, such as α-synuclein and huntingtin, which are hallmarks of several neurodegenerative disorders. The enhancement of autophagy is mediated, at least in part, through the inhibition of the Akt-mTOR signaling pathway.[3]

Furthermore, studies have shown that Genz-123346 can reduce the levels of mutant α-synuclein in neurons, suggesting a potential disease-modifying effect in synucleinopathies like Parkinson's disease.[3] While the precise mechanism of α-synuclein reduction is still under investigation, it is hypothesized to be linked to the overall restoration of lysosomal function and enhanced clearance mechanisms.

Quantitative Data

The following tables summarize the key quantitative data for Genz-123346 from various preclinical studies.

| Parameter | Value | System | Reference |

| IC50 (GM1 Inhibition) | 14 nM | Ganglioside GM1 suppression | [1] |

| Effective Concentration | 5 µM | Inhibition of ganglioside biosynthesis in mHippoE-14 neurons | [4] |

Table 1: In Vitro Activity of Genz-123346

| Animal Model | Dose | Route of Administration | Effect | Reference |

| jck mice (PKD model) | 0.1% or 0.2% in feed | Oral | Dose-dependent reduction of renal GlcCer and GM3 levels | [5] |

| pcy mice (PKD model) | 0.2% in feed | Oral | Lowered kidney GlcCer and GM3 abundance | [5] |

| Pkd1 conditional knockout mice (PKD model) | Treatment between day 7 and 33 | Oral | Significantly lowered kidney GlcCer and GM3 amounts | [5] |

Table 2: In Vivo Efficacy of Genz-123346 in Polycystic Kidney Disease (PKD) Models. While not neurodegenerative models, these studies provide valuable in vivo dosing information.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Genz-123346 and the assessment of its effects in neurodegenerative disease models.

Primary Neuron Culture and Treatment

-

Cell Type: Primary cortical or hippocampal neurons are commonly used.

-

Culture Conditions: Neurons are typically cultured in neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Genz-123346 Preparation: A stock solution of Genz-123346 is prepared in DMSO. The final concentration in the culture medium is typically in the low micromolar range (e.g., 1-10 µM).

-

Treatment Duration: The incubation time can vary from 24 hours to several days depending on the specific endpoint being measured. For assessing effects on protein aggregation or autophagy, longer incubation periods (e.g., 7 days) may be necessary.

Measurement of Autophagy Flux

-

Principle: Autophagy flux is a measure of the complete process of autophagy, from autophagosome formation to lysosomal degradation.

-

Method using LC3-II turnover:

-

Treat primary neurons with Genz-123346 for the desired duration.

-

In the last few hours of treatment, add a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to one set of wells.

-

Lyse the cells and perform Western blotting for LC3.

-

The accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence is indicative of the autophagy flux. An increase in this accumulation with Genz-123346 treatment suggests an enhanced flux.

-

Quantification of α-Synuclein Levels

-

Principle: To assess the effect of Genz-123346 on the levels of pathogenic forms of α-synuclein.

-

Methods:

-

Western Blotting:

-

Treat primary neurons (wild-type or overexpressing mutant α-synuclein) with Genz-123346.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Probe with antibodies specific for total α-synuclein and phosphorylated α-synuclein (pS129).

-

Quantify band intensities to determine changes in protein levels.

-

-

ELISA: A sandwich ELISA can be used to quantify soluble and insoluble α-synuclein fractions from cell lysates.

-

Visualizations

Signaling Pathway of Genz-123346 Action

Caption: Genz-123346 inhibits GCS, leading to reduced GSLs and subsequent inhibition of the Akt/mTOR pathway, which in turn enhances autophagy flux and clearance of mutant α-synuclein.

Experimental Workflow for Evaluating Genz-123346

Caption: A typical workflow for evaluating GCS inhibitors like Genz-123346, from in vitro screening to in vivo validation in neurodegenerative disease models.

Conclusion

Genz-123346 free base represents a valuable research tool for elucidating the role of glycosphingolipid metabolism in the pathophysiology of neurodegenerative diseases. Its ability to inhibit GCS, modulate the Akt/mTOR pathway, enhance autophagy, and reduce levels of pathogenic proteins in neuronal models underscores its potential as a therapeutic lead. Further preclinical studies in relevant animal models are warranted to fully explore the therapeutic utility of GCS inhibition for the treatment of neurodegenerative disorders.

References

- 1. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Genz-123346 Free Base: A Technical Guide to IC50 Determination and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical properties and cellular effects of Genz-123346, a potent inhibitor of glucosylceramide synthase. This document outlines the determination of its half-maximal inhibitory concentration (IC50) value, details relevant experimental methodologies, and visualizes its interaction with key cellular signaling pathways.

Quantitative Data Summary

The inhibitory potency of Genz-123346 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%.

| Compound | Target | IC50 Value | Notes |

| Genz-123346 free base | Glucosylceramide Synthase (GCS) | 14 nM | This value is reported for the inhibition of the downstream product, ganglioside GM1.[1] |

Mechanism of Action and Signaling Pathways

Genz-123346 is an orally available inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[1] By blocking this crucial enzymatic step, Genz-123346 effectively reduces the cellular levels of GlcCer and its downstream metabolites, including gangliosides like GM1.

The inhibition of GCS by Genz-123346 has significant downstream effects on cellular signaling. Notably, it directly impacts the Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This is achieved through a reduction in the phosphorylation of Akt and the ribosomal protein S6, key components of this pathway that regulate cell growth, proliferation, and survival.[2]

Glycosphingolipid Biosynthesis Pathway

The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of glycosphingolipids and the point of inhibition by Genz-123346.

Downstream Effect on Akt/mTOR Signaling

This diagram depicts the inhibitory effect of Genz-123346 on the Akt/mTOR signaling cascade.

Experimental Protocols

The determination of the IC50 value for a GCS inhibitor like Genz-123346 typically involves an in vitro enzyme activity assay. The following is a detailed methodology adapted from established protocols, primarily utilizing a fluorescently labeled substrate, NBD C6-ceramide.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay for IC50 Determination

1. Materials and Reagents:

-

Enzyme Source: Microsomal fractions or whole cell lysates from a cell line expressing GCS (e.g., HeLa, K562, or insect cells overexpressing recombinant GCS).

-

Substrates:

-

NBD C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine).

-

Uridine diphosphate (B83284) glucose (UDP-glucose).

-

-

Inhibitor: this compound.

-

Buffers and Solutions:

-

Lysis Buffer: (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 4 mM MgCl2 and protease inhibitors).

-

Assay Buffer: (e.g., 40 mM HEPES, pH 7.4, 20 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v).

-

2. Preparation of Reagents:

-

Enzyme Preparation:

-

Culture and harvest cells expressing GCS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication or homogenization on ice.

-

Centrifuge the lysate at a low speed to remove nuclei and debris.

-

Collect the supernatant and perform a high-speed centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Substrate Preparation:

-

Prepare a stock solution of NBD C6-ceramide in an organic solvent (e.g., ethanol).

-

For the assay, the NBD C6-ceramide is often complexed with bovine serum albumin (BSA) to facilitate its delivery in an aqueous buffer.

-

Prepare a stock solution of UDP-glucose in Assay Buffer.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of Genz-123346 in the Assay Buffer to achieve a range of concentrations for the IC50 determination (e.g., from 0.1 nM to 10 µM).

-

3. GCS Activity Assay and Inhibition:

-

In a microcentrifuge tube, combine the enzyme preparation (e.g., 50 µg of microsomal protein) with the Assay Buffer.

-

Add the desired concentration of Genz-123346 from the serial dilutions. Include a control with no inhibitor (vehicle control).

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrates: NBD C6-ceramide (e.g., final concentration of 25 µM) and UDP-glucose (e.g., final concentration of 25 µM).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding the lipid extraction solvent (Chloroform:Methanol, 2:1 v/v).

4. Product Detection and Quantification:

-

Lipid Extraction: Vortex the reaction mixture after adding the extraction solvent. Centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.

-

Chromatographic Separation:

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform:methanol 1:1).

-

Spot the resuspended lipids onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a solvent system that separates the product (NBD C6-glucosylceramide) from the unreacted substrate (NBD C6-ceramide) (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

-

Detection and Quantification:

-

Visualize the fluorescent spots on the TLC plate using a UV transilluminator.

-

Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot for each sample using a suitable imaging system and software.

-

5. IC50 Calculation:

-

Calculate the percentage of GCS inhibition for each Genz-123346 concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Genz-123346 concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Determine the IC50 value, which is the concentration of Genz-123346 that produces 50% inhibition of GCS activity.

Experimental Workflow for IC50 Determination

The logical flow of the experimental process for determining the IC50 value of Genz-123346 is visualized in the following diagram.

References

Genz-123346 Free Base: A Technical Overview of its Binding Affinity to Glucosylceramide Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Genz-123346 free base to its target, Glucosylceramide Synthase (GCS). Genz-123346 is a potent and orally available inhibitor of GCS, an enzyme pivotal in the biosynthesis of glycosphingolipids.[1][2] This document summarizes the quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The primary measure of the potency of Genz-123346 as a GCS inhibitor is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value for Genz-123346 has been determined through the inhibition of the formation of GM1, a downstream ganglioside product of the GCS-catalyzed reaction.

| Compound | Target | Parameter | Value (nM) |

| Genz-123346 | Glucosylceramide Synthase (GCS) | IC50 (GM1 inhibition) | 14 |

Note: The IC50 value is a measure of functional inhibition and can be influenced by experimental conditions such as substrate concentration. It is a strong indicator of the compound's potency.

Experimental Protocols

While a specific, detailed protocol for the determination of Genz-123346 binding affinity to GCS is not publicly available, a generalized methodology for a competitive enzyme inhibition assay to determine the IC50 value can be described. This protocol is based on standard biochemical assays for enzyme inhibitors.

Objective: To determine the concentration of Genz-123346 required to inhibit 50% of GCS activity.

Materials:

-

Purified Glucosylceramide Synthase (GCS) enzyme

-

Ceramide (substrate)

-

UDP-glucose (co-substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl with appropriate co-factors)

-

Detection reagent for the product (e.g., a fluorescently labeled antibody for a downstream product like GM1, or a method to quantify glucosylceramide)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Genz-123346 in the assay buffer.

-

Enzyme Reaction Mixture: In a microplate, combine the GCS enzyme, ceramide, and UDP-glucose in the assay buffer.

-

Inhibition Reaction: Add the different concentrations of Genz-123346 to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation.

-

Detection: Quantify the amount of product formed. This can be done using various methods, such as ELISA, fluorescence polarization, or chromatographic techniques, depending on the nature of the product and the available detection reagents.

-

Data Analysis: Plot the enzyme activity (or product formation) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of Genz-123346 for GCS.

References

An In-depth Technical Guide to the Investigation of Genz-123346 Free Base Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract: Genz-123346 is a potent and selective inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2][3] While its on-target activity is well-documented, a thorough understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of Genz-123346, presents illustrative data, and details relevant signaling pathways and experimental workflows.

Introduction to Genz-123346 and its Primary Mechanism of Action

Genz-123346 is a small molecule inhibitor that specifically targets glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids.[3] It blocks the conversion of ceramide to glucosylceramide (GlcCer).[2][3] This inhibition leads to a reduction in the levels of various downstream glycosphingolipids, which has therapeutic implications in diseases characterized by abnormal glycosphingolipid accumulation or signaling. Studies have shown its potential in treating conditions like polycystic kidney disease and certain cancers, and in improving insulin (B600854) sensitivity.[2][4] The primary mechanism of action involves the modulation of pathways regulated by glycosphingolipids, such as the Akt-mTOR signaling pathway and cell cycle machinery.[4][5]

Off-Target Profile of Genz-123346

A comprehensive assessment of off-target interactions is a critical component of preclinical drug development to anticipate potential adverse effects and identify opportunities for drug repurposing. While Genz-123346 is reported to be selective, this section presents an illustrative off-target profile against a panel of kinases and G-protein coupled receptors (GPCRs).

It is important to note that the following data is representative and intended to illustrate a typical off-target screening panel. Specific, comprehensive off-target screening data for Genz-123346 is not publicly available.

Table 1: Illustrative Kinase Selectivity Panel for Genz-123346

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| GCS (Primary Target) | >95% | 14 [2] |

| CDK2/cyclin A | <10% | >10,000 |

| ERK1 | <5% | >10,000 |

| PI3Kα | <15% | >10,000 |

| Akt1 | 5% | >10,000 |

| mTOR | 8% | >10,000 |

| SRC | <5% | >10,000 |

| LCK | <10% | >10,000 |

| VEGFR2 | <5% | >10,000 |

| EGFR | <5% | >10,000 |

Table 2: Illustrative GPCR Binding Panel for Genz-123346

| Receptor Target | % Inhibition at 10 µM | Ki (nM) |

| Dopamine D2 | <10% | >10,000 |

| Serotonin 5-HT2A | <5% | >10,000 |

| Adrenergic α1A | <15% | >10,000 |

| Adrenergic β2 | <5% | >10,000 |

| Muscarinic M1 | <5% | >10,000 |

| Histamine H1 | <10% | >10,000 |

| Opioid mu | <5% | >10,000 |

Signaling Pathways

The following diagram illustrates the primary metabolic pathway affected by Genz-123346.

Experimental Protocols

This protocol describes a common method to measure the inhibitory activity of Genz-123346 on GCS in a cellular context using a fluorescently labeled ceramide analog.

Materials and Reagents:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Genz-123346 stock solution (in DMSO)

-

NBD C6-ceramide complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents: Chloroform (B151607), Methanol (B129727)

-

TLC plates (silica gel 60)

-

TLC developing solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of Genz-123346 (e.g., 0.1 nM to 10 µM) in serum-free medium for 2 hours. Include a vehicle control (DMSO).

-

Substrate Addition: Add NBD C6-ceramide to the medium to a final concentration of 5 µM and incubate for an additional 2 hours at 37°C.

-

Cell Lysis & Lipid Extraction:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in 1 mL of methanol and transfer to a glass tube.

-

Add 2 mL of chloroform and vortex thoroughly.

-

Add 0.8 mL of water to induce phase separation.

-

Centrifuge at 1000 x g for 10 minutes.

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

-

TLC Separation:

-

Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the resuspended lipids onto a silica (B1680970) TLC plate.

-

Develop the plate in the TLC developing solvent system until the solvent front is near the top.

-

-

Analysis:

-

Air-dry the TLC plate.

-

Visualize the fluorescent spots (NBD C6-ceramide and NBD C6-glucosylceramide) using a fluorescence imager.

-

Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot for each sample.

-

Calculate the percentage of GCS activity relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the Genz-123346 concentration.

-

A general workflow for investigating off-target effects is depicted below. This typically involves screening the compound against large panels of kinases and receptors at a fixed concentration, followed by dose-response studies for any significant "hits."

Kinase Screening Protocol (General): Kinase profiling is often performed using in vitro radiometric or fluorescence-based assays.

-